MDP-rhodamine

NOD2 Endocytosis Macrophage

Researchers studying NOD2 pathways often face the challenge of tracking ligand uptake without disrupting biological activity. MDP-rhodamine solves this by covalently linking the NOD2 agonist MDP to a red fluorophore, enabling direct visualization of receptor-mediated endocytosis. - Quantifies NOD2 ligand uptake in primary macrophages and ILC2s via flow cytometry or confocal microscopy, distinguishing specific uptake from non-specific Rhodamine B controls. - Validated for endocytic pathway dissection; uptake is blocked by clathrin (chlorpromazine) and dynamin (dynasore) inhibitors. - Red emission (~580 nm) permits multiplexing with GFP or FITC, ideal for co-localization and transporter-knockout comparative studies.

Molecular Formula C54H73N8O15S+
Molecular Weight 1106.3 g/mol
Cat. No. B10775590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDP-rhodamine
Molecular FormulaC54H73N8O15S+
Molecular Weight1106.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OCC5C(C(C(C(O5)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)C(=O)O
InChIInChI=1S/C54H72N8O15S/c1-8-61(9-2)33-17-20-36-40(26-33)76-41-27-34(62(10-3)11-4)18-21-37(41)45(36)35-19-16-32(25-38(35)52(71)72)59-54(78)56-24-14-12-13-15-44(66)74-28-42-47(67)48(46(53(73)77-42)58-31(7)63)75-30(6)51(70)57-29(5)50(69)60-39(49(55)68)22-23-43(64)65/h16-21,25-27,29-30,39,42,46-48,53,67,73H,8-15,22-24,28H2,1-7H3,(H8,55,56,57,58,60,63,64,65,68,69,70,71,72,78)/p+1/t29-,30+,39+,42+,46+,47+,48+,53+/m0/s1
InChIKeyWIKKPYADGXLQLA-FREYQMBCSA-O
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDP-rhodamine: NOD2/NLRP3 Fluorescent Probe


MDP-rhodamine is a synthetic conjugate of the innate immune receptor agonist muramyl dipeptide (MDP) and a rhodamine fluorophore . This covalent combination creates a bifunctional probe that retains the biological activity of MDP while adding a red-fluorescent label for tracking and imaging [1]. The compound is designed for use in studying NOD2 and NLRP3 signaling pathways, enabling visualization of cellular uptake, intracellular trafficking, and quantification of inflammasome activation in live cells and tissues .

Probe type NOD2 receptor-targeted fluorescent conjugate
Workflow Live-cell confocal microscopy and flow cytometry
Pathway context NOD2 and NLRP3 inflammasome signaling studies

Why Generic Probes Fail vs. MDP-rhodamine


Simple substitution of MDP-rhodamine with unconjugated MDP or a free rhodamine dye fails to meet experimental requirements. Unconjugated MDP lacks a fluorescent handle, rendering cellular uptake and trafficking invisible . Conversely, a free rhodamine dye like Rhodamine B cannot engage the NOD2 receptor or initiate the MDP-specific signaling cascade, thus providing no information on the biological pathway of interest [1]. The specific covalent linkage in MDP-rhodamine is essential to correlate a fluorescence signal with the biological activity of the MDP ligand, a requirement that generic, unconjugated alternatives cannot fulfill.

Unconjugated MDP
Lacks a fluorescent tag; cellular uptake and intracellular trafficking remain invisible.
Free Rhodamine B
Cannot engage the NOD2 receptor; fluorescence signal is not coupled to pathway activity.
Unconjugated alternatives
Lack covalent ligand-fluorophore linkage, preventing correlation of fluorescence with MDP biological activity.

MDP-rhodamine Comparative Evidence


Endocytosis Inhibition vs. Rhodamine B Control

MDP-rhodamine uptake is specifically inhibited by compounds that block clathrin- and dynamin-dependent endocytosis, confirming its entry via a receptor-mediated pathway distinct from passive diffusion. In contrast, uptake of the Rhodamine B control dye is not affected by these same inhibitors, demonstrating that the MDP ligand directs a specific internalization route [1].

Endocytosis Inhibition
Head-to-head
MDP-rhodamine: Inhibitor-sensitive uptake
Rhodamine B: Inhibitor-insensitive
Confirms receptor-mediated endocytosis pathway
Clathrin/dynamin-dependent; reported in BMDMs
NOD2 Endocytosis Macrophage Flow Cytometry

Cellular Uptake Quantification vs. Rhodamine B

In a quantitative flow cytometry assay, MDP-rhodamine demonstrated specific, stimulation-dependent uptake into innate lymphoid cells (ILC2s), whereas the Rhodamine B control showed negligible uptake, directly quantifying the contribution of the MDP ligand to cellular internalization [1].

ILC2 Uptake Quantification
Head-to-head
p < 0.01
Supports ligand-dependent uptake quantification
Stimulation-dependent in ILC2s, n=9 donors
ILC2 NOD2 Flow Cytometry Uptake Assay

Pept2 Knockout vs. Wildtype Uptake

MDP-rhodamine uptake was shown to be significantly reduced in macrophages from Pept2 knockout mice compared to wildtype controls, demonstrating that its internalization is not solely dependent on non-specific endocytosis but is also facilitated by specific peptide transporters [1].

Pept2 Transporter Role
Head-to-head
p ≤ 0.001
Supports Pept2 transporter-uptake pathway interpretation
WT vs KO BMDMs, t-test, n=10 cells
Pept2 Transporter Macrophage Microscopy

Spectral Separation vs. MDP-Alexa488

MDP-rhodamine exhibits excitation/emission maxima around 550/580 nm , which is spectrally distinct from the green-fluorescent MDP-Alexa488 conjugate (excitation/emission ~495/519 nm) . This spectral separation enables multiplexed experiments where the two conjugates can be used simultaneously without significant fluorescence crosstalk.

Spectral Separation
Data to verify
~55 nm (ex), ~61 nm (em)
Supports multiplexed co-localization assay design
Red emission vs MDP-Alexa488; source-specific review
Multiplex Imaging Fluorescence Spectra Rhodamine Alexa Fluor

Photostability vs. Fluorescein Dyes

Rhodamine-based fluorophores, as a class, exhibit superior photostability compared to fluorescein-based dyes like FITC or Alexa Fluor 488. This is a well-established property, enabling longer time-lapse imaging and more robust quantitative analysis under continuous illumination [1].

Photostability
Class-level
Rhodamine class photostability reported
May support extended time-lapse imaging
No specific MDP-rhodamine photobleaching data
Photostability Time-lapse Imaging Rhodamine Fluorescein

Validated MDP-rhodamine Applications


NOD2 Uptake in Primary Immune Cells

Use MDP-rhodamine in flow cytometry or confocal microscopy assays to quantitatively measure the uptake of the NOD2 ligand in primary cells like macrophages or ILC2s. This is supported by direct evidence showing specific, stimulation-dependent uptake that is quantifiable and distinguishable from a Rhodamine B control [1]. This assay can be used to screen for genetic or pharmacological modulators of the NOD2 endocytic pathway [2].

Clathrin/Dynamin Endocytosis Assay

Employ MDP-rhodamine in inhibitor studies to dissect the endocytic machinery involved in NOD2 ligand internalization. The probe's uptake is specifically blocked by inhibitors of clathrin (chlorpromazine) and dynamin (dynasore), making it a reliable tool for pathway analysis, unlike a non-specific dye control [2].

Multiplexed Imaging with GFP Channels

Leverage the red emission of MDP-rhodamine (~580 nm) for co-localization studies with green-fluorescent proteins (GFP) or other dyes like FITC or Alexa Fluor 488. The ~60 nm spectral separation minimizes crosstalk, enabling simultaneous visualization of NOD2 ligand trafficking alongside other cellular markers .

Peptide Transporter Functional Assay

Utilize MDP-rhodamine in comparative uptake studies with wildtype and transporter-knockout cells (e.g., Pept2) to define the molecular mechanisms of NOD2 ligand entry. The quantitative difference in fluorescence density between genotypes provides a clear and statistically robust readout for transporter function [3].

Application
Selection Property
Validation Focus
NOD2 uptake in primary immune cells
Ligand-dependent fluorescent tracking
Stimulation-dependent uptake quantification
Endocytosis pathway dissection
Inhibitor-sensitive internalization
Clathrin/dynamin pathway specificity
Multiplexed imaging with green fluorophores
Red emission spectral window
Crosstalk-free co-localization
Peptide transporter functional assay
Transporter-dependent uptake
Genotype-based fluorescence density comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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